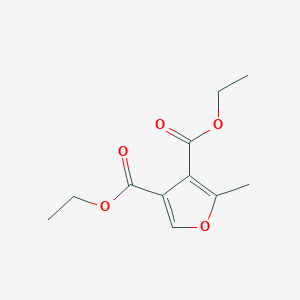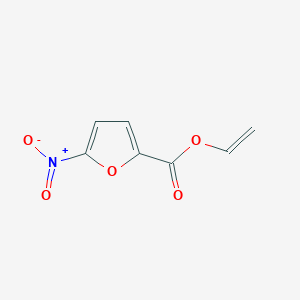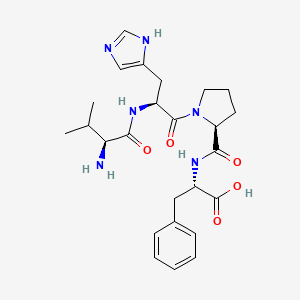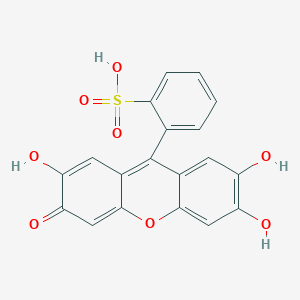
2-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1-sulfonic acid is a complex organic compound that belongs to the xanthene dye family. This compound is known for its vibrant color and is commonly used in various applications, including biological staining and as a pH indicator.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1-sulfonic acid typically involves the condensation of phthalic anhydride with resorcinol in the presence of a strong acid, such as sulfuric acid. The reaction is carried out under reflux conditions, leading to the formation of the xanthene core structure. Subsequent sulfonation of the xanthene derivative yields the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
化学反応の分析
Types of Reactions
2-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its leuco form, which is colorless.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the xanthene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Substitution: Reagents like halogens and sulfonic acids are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Leuco forms.
Substitution: Various substituted xanthene derivatives.
科学的研究の応用
2-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties.
Biology: Employed in biological staining to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the manufacturing of dyes and pigments.
作用機序
The compound exerts its effects primarily through its ability to absorb and emit light. The xanthene core structure allows for efficient fluorescence, making it useful in various imaging techniques. The molecular targets include cellular components that can be visualized under a microscope. The pathways involved in its action include the excitation of electrons to higher energy states, followed by emission of light at specific wavelengths .
類似化合物との比較
Similar Compounds
Fluorescein: Another xanthene dye with similar fluorescence properties.
Rhodamine: Known for its use in fluorescence microscopy.
Uniqueness
2-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1-sulfonic acid is unique due to its specific sulfonic acid group, which enhances its solubility in water and its ability to bind to various substrates. This makes it particularly useful in applications where water solubility is crucial .
特性
CAS番号 |
36480-50-9 |
|---|---|
分子式 |
C19H12O8S |
分子量 |
400.4 g/mol |
IUPAC名 |
2-(2,3,7-trihydroxy-6-oxoxanthen-9-yl)benzenesulfonic acid |
InChI |
InChI=1S/C19H12O8S/c20-12-5-10-16(7-14(12)22)27-17-8-15(23)13(21)6-11(17)19(10)9-3-1-2-4-18(9)28(24,25)26/h1-8,20-22H,(H,24,25,26) |
InChIキー |
SZXFKAVYQJPYAQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


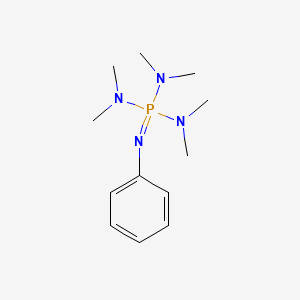
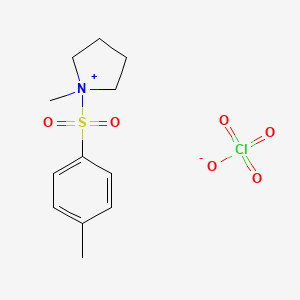
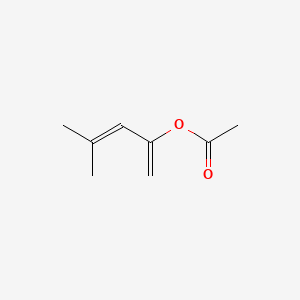

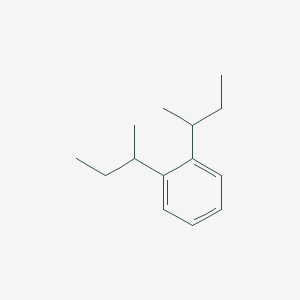
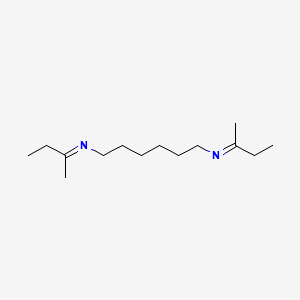
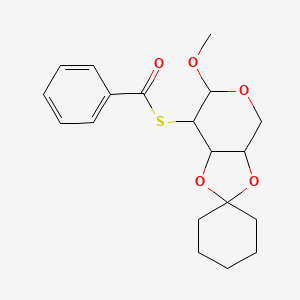
![2-[[[4-[2-[(2-Carboxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B14683390.png)
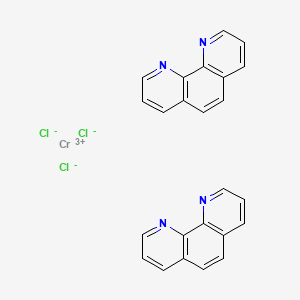
![2,5-Diazaspiro[3.4]octane-2-acetic acid, 1,3,6-trioxo-5-phenyl-, phenylmethyl ester](/img/structure/B14683406.png)
